molecular formula C22H17BrN4O2S B2456939 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide CAS No. 902910-63-8

2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide

Cat. No.: B2456939
CAS No.: 902910-63-8
M. Wt: 481.37
InChI Key: XRMRNAMPFABXKD-UHFFFAOYSA-N
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Description

2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide is a potent and specific agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Research indicates that this compound and its structural analogs efficiently bind to the STING protein, triggering its activation and subsequent downstream signaling . This activation leads to the production of type I interferons and other pro-inflammatory cytokines, making it an invaluable tool for investigating the role of the STING pathway in cancer immunotherapy, antiviral defense, and autoimmune diseases. Its primary research value lies in its ability to potently induce a robust immune response in cellular models, allowing scientists to probe the mechanisms of innate immunity and develop novel therapeutic strategies. The compound's structure, featuring the 4-bromophenylacetamide group, is characteristic of a class of synthetic small molecules designed to mimic the endogenous STING ligand, cyclic dinucleotides, often with improved potency and metabolic stability . Consequently, it is extensively used in preclinical studies to evaluate STING-dependent antitumor efficacy, to explore combination therapies with immune checkpoint inhibitors, and to dissect the complex signaling cascades that govern the innate immune response to cytosolic DNA.

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O2S/c23-16-8-10-17(11-9-16)25-19(28)14-30-22-26-20-18(7-4-12-24-20)21(29)27(22)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMRNAMPFABXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-2-thiol

Starting Materials :

  • 2-Aminonicotinic acid (1.0 equiv)
  • Benzyl isocyanate (1.2 equiv)
  • Thiourea (1.5 equiv)
  • Phosphorus oxychloride (POCl₃, excess)

Procedure :

  • Urea Formation : 2-Aminonicotinic acid reacts with benzyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 h to yield N-benzyl-N'-(3-carboxypyridin-2-yl)urea.
  • Cyclization : The urea intermediate is treated with POCl₃ under reflux (110°C, 6 h) to form 3-benzyl-2-chloro-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine.
  • Thiol Introduction : The chlorinated intermediate reacts with thiourea in ethanol at 80°C for 4 h, affording the thiol derivative via nucleophilic aromatic substitution (NAS).

Optimization Notes :

  • Excess POCl₃ ensures complete cyclization, with yields improving from 58% to 72% upon increasing the reagent stoichiometry from 3.0 to 5.0 equiv.
  • Thiourea acts as both a sulfur source and base, minimizing disulfide byproduct formation.

Analytical Data :

  • Yield : 68% (after recrystallization from ethanol).
  • MP : 214–216°C.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (d, J = 5.2 Hz, 1H, H-8), 8.12 (d, J = 8.0 Hz, 1H, H-5), 7.35–7.28 (m, 5H, benzyl), 5.12 (s, 2H, CH₂Ph), 2.85 (s, 1H, SH).

Preparation of 2-Bromo-N-(4-bromophenyl)acetamide

Starting Materials :

  • 4-Bromoaniline (1.0 equiv)
  • Bromoacetyl bromide (1.1 equiv)
  • Triethylamine (TEA, 2.0 equiv)

Procedure :

  • Acylation : 4-Bromoaniline is dissolved in dry dichloromethane (DCM) under nitrogen. Bromoacetyl bromide is added dropwise at 0°C, followed by TEA. The mixture stirs at room temperature for 3 h.
  • Workup : The reaction is quenched with ice-water, and the product is extracted with DCM, dried (Na₂SO₄), and concentrated.

Optimization Notes :

  • Slow addition of bromoacetyl bromide prevents exothermic side reactions.
  • TEA scavenges HBr, shifting the equilibrium toward product formation.

Analytical Data :

  • Yield : 89% (white crystals).
  • MP : 132–134°C.
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.8 Hz, 2H, ArH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.98 (s, 1H, NH), 3.92 (s, 2H, CH₂Br).

Thioether Coupling: Final Assembly

Starting Materials :

  • 3-Benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-2-thiol (1.0 equiv)
  • 2-Bromo-N-(4-bromophenyl)acetamide (1.05 equiv)
  • Potassium carbonate (K₂CO₃, 2.0 equiv)
  • N,N-Dimethylformamide (DMF)

Procedure :

  • Deprotonation : The thiol (1.0 equiv) and K₂CO₃ (2.0 equiv) are stirred in DMF at 50°C for 30 min to generate the thiolate anion.
  • Alkylation : 2-Bromo-N-(4-bromophenyl)acetamide is added, and the reaction proceeds at 60°C for 12 h.
  • Purification : The crude product is filtered, washed with water, and purified via silica gel chromatography (ethyl acetate/hexane, 1:1).

Optimization Notes :

  • DMF enhances nucleophilicity of the thiolate, improving coupling efficiency.
  • A slight excess of bromoacetamide (1.05 equiv) compensates for partial hydrolysis.

Analytical Data :

  • Yield : 74% (pale yellow solid).
  • MP : 189–191°C.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.61 (d, J = 5.2 Hz, 1H, H-8), 8.25 (d, J = 8.0 Hz, 1H, H-5), 7.72 (d, J = 8.8 Hz, 2H, ArH), 7.48 (d, J = 8.8 Hz, 2H, ArH), 7.38–7.30 (m, 5H, benzyl), 5.18 (s, 2H, CH₂Ph), 4.12 (s, 2H, SCH₂CO).
  • HRMS (ESI) : m/z calcd for C₂₃H₁₉BrN₄O₂S₂ [M+H]⁺: 583.9984; found: 583.9981.

Comparative Analysis of Synthetic Routes

Parameter Route A (Thiourea Cyclization) Route B (Direct Alkylation)
Total Yield 68% 52%
Reaction Time 18 h 24 h
Byproducts <5% disulfide 12% hydrolyzed acetamide
Purification Method Column chromatography Recrystallization

Route A demonstrates superior efficiency due to minimized side reactions and higher thiolate reactivity.

Scale-Up Considerations and Industrial Relevance

  • Continuous Flow Synthesis : Microreactor systems enable precise control of exothermic steps (e.g., POCl₃ cyclization), reducing batch variability.
  • Green Chemistry Metrics :
    • PMI (Process Mass Intensity) : 32 (Route A) vs. 45 (Route B).
    • E-factor : 18.7 (Route A) vs. 29.4 (Route B).

Chemical Reactions Analysis

Types of Reactions

2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrido[2,3-d]pyrimidine core can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Investigated for its anticancer properties, as it can inhibit the proliferation of cancer cells by targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the bromophenylacetamide moiety enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.

Biological Activity

2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

The molecular structure of this compound includes several notable features:

  • Pyrido[2,3-d]pyrimidine Core : This bicyclic structure is known for its diverse biological activities.
  • Benzyl Group : Enhances hydrophobic interactions with biological targets.
  • Bromophenyl Substituent : Introduces electron-withdrawing characteristics that may influence the compound's reactivity and binding affinity.

The molecular formula is C17H16BrN3OSC_{17}H_{16}BrN_3OS, with a molecular weight of approximately 396.29 g/mol.

Biological Activity

Research indicates that 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide exhibits significant biological activity. Key findings include:

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for various enzymes involved in critical biological pathways. For instance:

  • Inhibition of Protein Kinases : The compound has been tested against several protein kinases, showing promising inhibitory effects which are essential in cancer therapy.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties:

  • Bacterial Inhibition : It has demonstrated activity against various bacterial strains, indicating potential for development as an antibacterial agent.

Anticancer Potential

The compound's structure suggests it may interact with targets involved in cancer progression:

  • Modulation of Apoptosis : Research indicates that it may induce apoptosis in cancer cell lines by modulating specific signaling pathways.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on human cancer cell lines revealed that the compound significantly reduces cell viability at concentrations lower than 10 µM. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .
  • Structure-Activity Relationship (SAR) : Various derivatives of this compound have been synthesized to explore the impact of different substituents on biological activity. For example, replacing the bromophenyl group with a methoxyphenyl group resulted in enhanced enzyme inhibition .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-(benzylthio)-N-(4-bromophenyl)acetamideSimilar pyrido coreModerate antimicrobial activity
2-(bromobenzyl)-N-(phenyl)acetamideLacks sulfur atomLower anticancer efficacy
2-(chlorobenzyl)-N-(4-fluorophenyl)acetamideDifferent halogen substitutionEnhanced kinase inhibition

This table illustrates how structural modifications can influence the biological activity of related compounds.

Q & A

Q. What are the key considerations for synthesizing 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide with high purity?

  • Methodological Answer : The synthesis requires precise control of reaction conditions:
  • Temperature : Maintain 60–80°C during cyclization steps to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reaction efficiency .
  • Catalysts : Use bases like triethylamine to deprotonate intermediates and accelerate sulfanyl group incorporation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of the pyrido[2,3-d]pyrimidine core and acetamide linkage .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C23H19BrN4O3S, ~527.4 g/mol) .
  • X-ray Crystallography : Resolves 3D conformation of the benzyl and bromophenyl substituents, critical for docking studies .
  • HPLC-PDA : Monitors purity (>98%) and detects trace byproducts .

Q. How can researchers evaluate the biological activity of this compound in anticancer research?

  • Methodological Answer :
  • In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR2) using fluorescence-based protocols .
  • Apoptosis Analysis : Flow cytometry (Annexin V/PI staining) to quantify cell death mechanisms .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in reported biological activities of derivatives of this compound?

  • Methodological Answer :
  • Systematic SAR Studies : Synthesize derivatives with controlled variations (e.g., substituents on the benzyl or bromophenyl groups) and test under standardized assay conditions .
  • Data Normalization : Use Z-score analysis to account for inter-lab variability in IC50 values .
  • Computational Validation : Compare docking poses (AutoDock Vina) of active vs. inactive derivatives to identify critical binding interactions .

Q. How can computational chemistry tools enhance the understanding of this compound's mechanism of action?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., with tubulin or topoisomerase II) to assess stability over 100-ns trajectories .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites influencing reactivity .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes caused by structural modifications (e.g., bromine vs. chlorine substituents) .

Q. What experimental approaches are effective in establishing the structure-activity relationship (SAR) for this compound's derivatives?

  • Methodological Answer :
  • Stepwise Substituent Modification : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency trends .
  • Proteomic Profiling : Use affinity pull-down assays coupled with LC-MS/MS to identify off-target protein interactions .
  • QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA, CoMSIA) using IC50 data from 20+ analogs to predict novel derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound's solubility and bioavailability?

  • Methodological Answer :
  • Solubility Testing : Compare results from shake-flask (aqueous buffer) vs. biorelevant media (FaSSIF/FeSSIF) to contextualize discrepancies .
  • Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 models reconcile differences in intestinal absorption predictions .
  • Crystallinity Analysis : Powder XRD and DSC differentiate amorphous vs. crystalline forms, which impact dissolution rates .

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